

Application Notes: GS-441524 Preparation for Subcutaneous Injection in Cats

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Compound of Interest

Compound Name: GS-441524

Cat. No.: B607737

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Introduction **GS-441524** is a nucleoside analog and the active metabolite of the prodrug Remdesivir. It functions as a potent inhibitor of the feline infectious peritonitis (FIP) virus's RNA-dependent RNA polymerase, acting as an RNA-chain terminator.[1] This mechanism effectively halts viral replication, and **GS-441524** has demonstrated significant efficacy in treating the otherwise fatal FIP in cats.[2][3] While oral formulations are available, subcutaneous injection was the route used in initial successful field trials and remains a critical administration method, especially for severely ill cats where reliable absorption is paramount.[4][5] The primary challenge in preparing **GS-441524** for subcutaneous injection lies in its low aqueous solubility at physiological pH, necessitating a specialized, low-pH formulation.[6][7] These notes provide detailed information on the formulation, preparation, and quality control of **GS-441524** for research and drug development purposes.

Physicochemical Properties **GS-441524** is a small molecule with a molecular weight of 291.27 g/mol.[1] Its stability and solubility are highly dependent on environmental conditions. The compound is a pure and highly stable powder in its raw form.[2] However, its aqueous solubility is poor at neutral pH but increases significantly under acidic conditions ($\text{pH} < 2.0$).[7] Studies on unregulated FIP treatments found the average pH of injectable formulations to be extremely low, around 1.30 to 1.5, to achieve the desired concentration.[2][3] This low pH is a critical factor contributing to the pain experienced by cats upon injection.[6] For storage, the diluted drug is typically refrigerated (2-8°C) and can be used within 3-4 weeks.[2][8] The powder form can maintain efficacy for up to 24 months if stored properly.[8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[8]

Table 1: Physicochemical Properties of **GS-441524**

Property	Value / Description	Source(s)
Molecular Weight	291.27 g/mol	[1]
Chemical Formula	C12H13N5O4	[1]
Aqueous Solubility	Low at pH 5.0-7.4; High at pH < 2.0	[7]
Optimal pH (Stability)	4.5 - 7.0	[8]
Formulation pH (for Solubility)	~1.5 (adjusted with HCl)	[2]
Storage (Powder)	Long-term at -20°C (months to years)	[1]
Storage (Diluted Solution)	Refrigerated (2-8°C) for 3-4 weeks	[2]

Formulation Development The formulation for subcutaneous **GS-441524** aims to solubilize the drug at a therapeutic concentration while maintaining sterility and stability for a reasonable period. A widely cited formulation was developed for the initial clinical trials that established the drug's efficacy.[2] This formulation uses a co-solvent system to dissolve the **GS-441524** powder. The selection of excipients is crucial for stabilizing the compound and ensuring compatibility with biological systems.[9]

Table 2: Formulation for **GS-441524** Subcutaneous Injection (10 mg/mL or 15 mg/mL)

Component	Percentage	Purpose
Ethanol	5%	Co-solvent
Propylene Glycol	30%	Co-solvent, stabilizer
Polyethylene Glycol 400 (PEG 400)	45%	Co-solvent, solubility enhancer
Water	20%	Vehicle
Hydrochloric Acid (HCl)	As needed	To adjust pH to ~1.5 for solubilization
Source: Pedersen NC, et al., J Feline Med Surg, 2019.[2]		

Quality Control Rigorous quality control is essential to ensure the identity, purity, potency, and sterility of the final injectable product.[9] Analysis of the active pharmaceutical ingredient (API) and the final formulation is a critical step. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the concentration of **GS-441524**. [9][10] Other analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and purity of the **GS-441524** powder before formulation.[9] Sterility and endotoxin testing are also mandatory for any parenteral product.

Experimental Protocols

Protocol 1: Preparation of **GS-441524** Subcutaneous Injection (10 mg/mL)

This protocol is adapted from the methodology described by Pedersen et al. in their 2019 study published in the Journal of Feline Medicine and Surgery.[2]

Materials:

- **GS-441524** powder (pure, stable API)
- Ethanol (95% or absolute)
- Propylene Glycol

- Polyethylene Glycol 400 (PEG 400)
- Sterile Water for Injection
- Hydrochloric Acid (HCl) solution (e.g., 1N)
- Sterile 50 mL glass injection vials
- Sterile magnetic stir bar
- Magnetic stir plate
- Sonicated water bath
- Sterile syringe filters (0.22 µm)
- Analytical balance and weighing paper
- Calibrated pH meter

Procedure:

- Vehicle Preparation: In a sterile beaker or flask on a magnetic stir plate, combine the vehicle components. For a 50 mL final volume, this would be:
 - 2.5 mL Ethanol
 - 15 mL Propylene Glycol
 - 22.5 mL PEG 400
 - 10 mL Sterile Water
- Weighing API: Accurately weigh 500 mg of **GS-441524** powder to achieve a final concentration of 10 mg/mL.
- Dissolution:
 - Add the weighed **GS-441524** powder to the prepared vehicle.

- Agitate the mixture using the magnetic stirrer until the powder is fully suspended.
- Adjust the pH of the suspension to approximately 1.5 using drops of HCl solution. Monitor the pH carefully.
- Sonication: Place the vial containing the suspension into a sonicated water bath. Sonicate for 5-20 minutes, observing until the solution becomes completely clear.
- Sterile Filtration:
 - Aseptically draw the clear solution into a sterile syringe.
 - Attach a 0.22 µm sterile syringe filter to the syringe.
 - Filter the solution directly into a final sterile glass injection vial. This step ensures the removal of any potential microbial contamination.
- Storage: Seal the vial, label it with the drug name, concentration, and preparation date. Store the vial under refrigeration at 2-8°C. The solution is reported to be stable for 3-4 weeks under these conditions.[2]

Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for the quantitative analysis of **GS-441524** concentration in the prepared formulation. Specific parameters may need optimization based on the available equipment and column.

Objective: To verify that the final concentration of **GS-441524** in the injectable solution matches the target concentration (e.g., 10 mg/mL).

Materials & Equipment:

- HPLC system with UV or fluorescence detector
- Reverse-phase C18 column (e.g., 4.6 x 50 mm, 3.0-µm particle size)
- **GS-441524** reference standard

- Mobile Phase A: 10mM ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Volumetric flasks and pipettes
- Sample vials

Procedure:

- Standard Preparation: Prepare a stock solution of the **GS-441524** reference standard in a suitable solvent (e.g., DMSO or the formulation vehicle). Create a series of calibration standards by serial dilution to cover a linear range (e.g., 100 to 4,000 ng/mL).[\[3\]](#)
- Sample Preparation: Dilute a small, accurately measured volume of the prepared **GS-441524** injection with the mobile phase to fall within the calibration curve range. A significant dilution will be required.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase, maintained at 40°C[\[3\]](#)
 - Flow Rate: 0.3 mL/min[\[3\]](#)
 - Detection: UV at ~250 nm or fluorescence (Excitation: 250 nm, Emission: 475 nm)[\[11\]](#)[\[12\]](#)
 - Injection Volume: 5-10 µL
 - Gradient Elution: An example gradient could be: 0-1.5 min, 3% to 80% B; 1.5-2.8 min, hold at 80% B; 2.8-3.0 min, return to 3% B.[\[3\]](#)
- Analysis:
 - Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
 - Inject the prepared sample from the formulation batch.

- Calculate the concentration of **GS-441524** in the sample by comparing its peak area to the standard curve, accounting for the dilution factor. The result should be within $\pm 10\%$ of the target concentration.

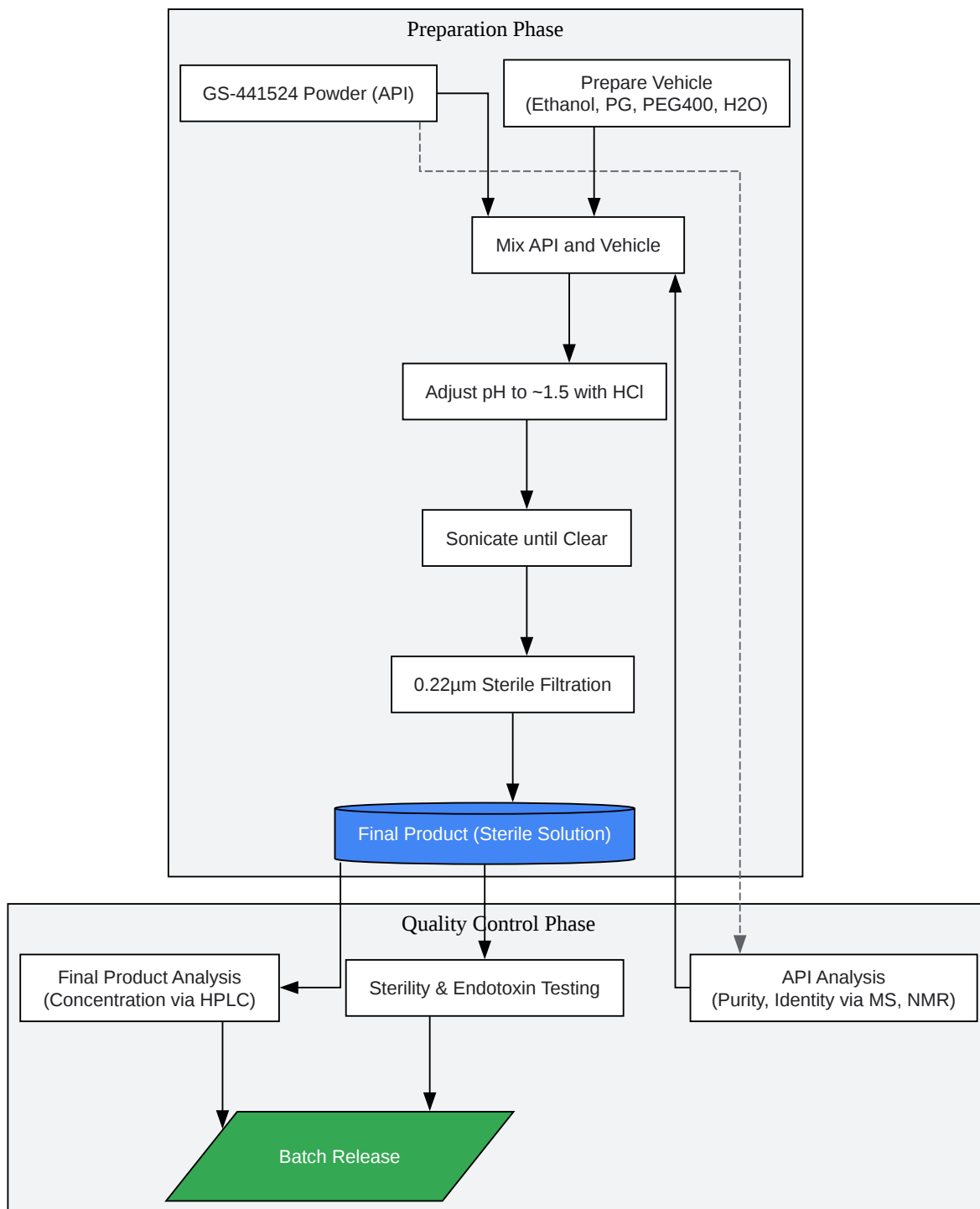
Dosage and Administration

The appropriate dosage of subcutaneously administered **GS-441524** is determined by the clinical manifestation of FIP. The treatment duration is typically a minimum of 12 weeks.^[2] It is critical to adjust the dose as the cat gains weight.^[13]

Table 3: Recommended Subcutaneous Dosage Regimens for Cats

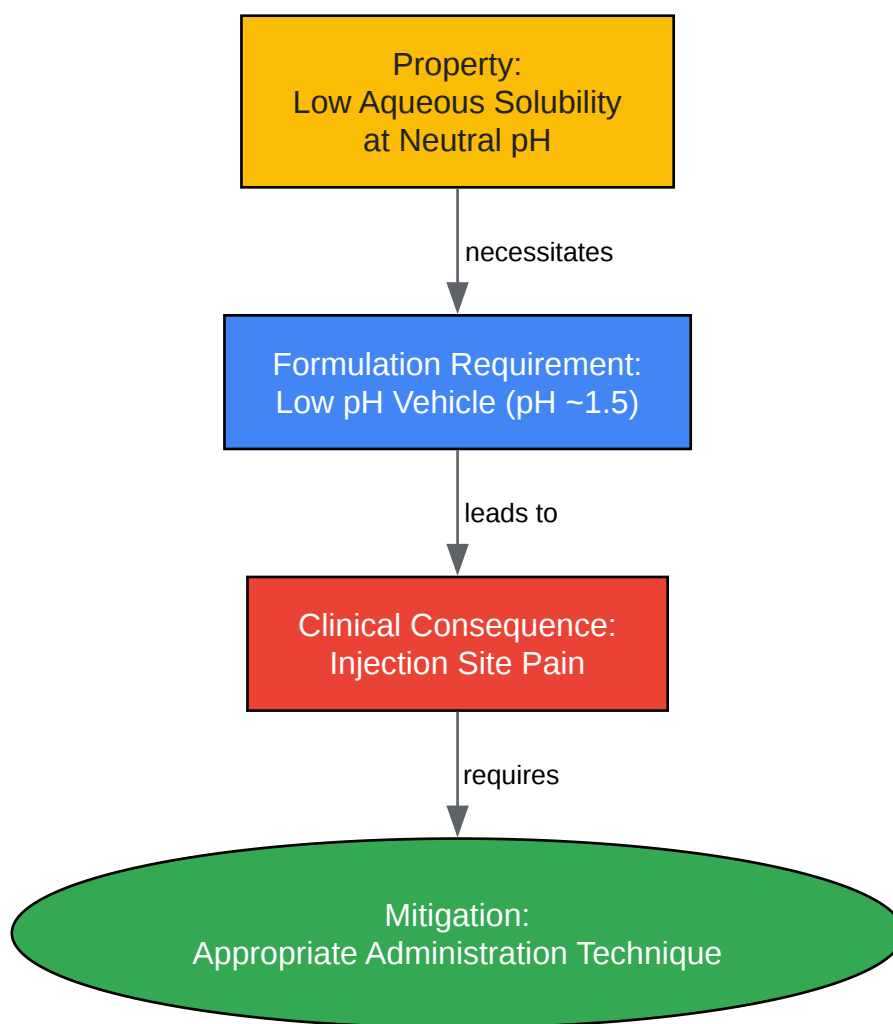
FIP Manifestation	Recommended Dosage (SC, q24h)	Source(s)
Wet or Dry FIP (Non-neurological, Non-ocular)	4.0 - 7.5 mg/kg	^[2] ^[13] ^[14]
Ocular FIP	8.0 - 10.0 mg/kg (minimum)	^[13] ^[14]
Neurological FIP	10.0 mg/kg (minimum)	^[13] ^[14]

Visualizations



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Caption: Workflow for the preparation and quality control of injectable **GS-441524**.



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Caption: Logical relationship between **GS-441524** properties and clinical application.

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